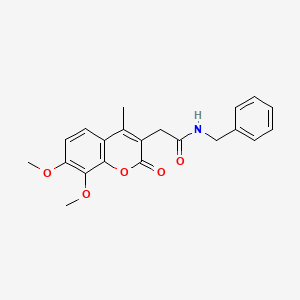

N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Description

N-Benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound characterized by a chromenone core substituted with methoxy, methyl, and acetamide groups. The chromenone scaffold (2H-chromen-2-one) is a bicyclic structure analogous to coumarins, with modifications that enhance its biological and pharmacological relevance. The N-benzyl-acetamide moiety further diversifies its chemical reactivity and interaction capabilities, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

C21H21NO5 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C21H21NO5/c1-13-15-9-10-17(25-2)20(26-3)19(15)27-21(24)16(13)11-18(23)22-12-14-7-5-4-6-8-14/h4-10H,11-12H2,1-3H3,(H,22,23) |

InChI Key |

ZONFGZWAVOIMDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 7,8-dimethoxy-4-methylcoumarin and benzylamine.

Acylation Reaction: The coumarin derivative undergoes an acylation reaction with benzylamine in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with analogs. Below is a detailed analysis of key differences in substituents, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Chromenone-Based Acetamides

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: Methoxy groups (as in the target compound) improve metabolic stability and membrane permeability compared to hydroxy analogs, which are prone to glucuronidation .

Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to and , involving condensation of substituted chromenones with benzylamine derivatives under catalytic conditions . In contrast, imidazole-containing analogs (e.g., ) require additional steps for heterocycle formation, increasing synthetic complexity .

Biological Selectivity: The N-benzyl-acetamide group in the target compound may mimic endogenous substrates (e.g., ATP or coenzyme A), enabling competitive inhibition of kinases or acetyltransferases . Dichlorophenoxy and benzothiophene derivatives () exhibit stronger halogen- or sulfur-mediated interactions with hydrophobic enzyme pockets, favoring anticancer applications .

Biological Activity

Chemical Structure and Properties

N-benzyl-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide belongs to the class of chromone derivatives. Its structure can be represented as follows:

- Molecular Formula : C₁₈H₁₉N₁O₄

- Molecular Weight : 305.35 g/mol

The compound features a chromone backbone, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of chromone derivatives. This compound exhibits significant free radical scavenging activity. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods showed that this compound effectively neutralizes free radicals, suggesting its potential in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses.

Anticancer Activity

Preliminary research indicates that this compound has promising anticancer properties. In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that the compound induces apoptosis and inhibits cell proliferation.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.3 |

| A549 | 12.9 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored against several bacterial strains. In a study evaluating its activity against Staphylococcus aureus and Escherichia coli, this compound exhibited significant antibacterial effects.

Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Antioxidant Effects in Diabetic Rats

A study conducted on diabetic rats treated with this compound showed a reduction in blood glucose levels and improved antioxidant status. The treatment group exhibited lower levels of malondialdehyde (MDA), a marker of oxidative stress.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In a model of rheumatoid arthritis induced by collagen, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups. Histological examination revealed decreased infiltration of inflammatory cells in joint tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.